Cas no 883948-04-7 (2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-)

2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-
-
- MDL: MFCD01570623
- Inchi: 1S/C11H7F3N4O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-2-1-3-7(4-6)18(19)20/h1-5H,(H2,15,16,17)
- InChI Key: HAVKIFSUSIUUJI-UHFFFAOYSA-N
- SMILES: C1(N)=NC(C(F)(F)F)=CC(C2=CC=CC([N+]([O-])=O)=C2)=N1
2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 208849-2.500g |
2-Amino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine |
883948-04-7 | 2.500g |
$930.00 | 2023-09-11 | ||
Matrix Scientific | 208849-2.500g |
2-Amino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine |
883948-04-7 | 2.500g |
$930.00 | 2023-09-06 |
2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- Related Literature
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-
Recent Advances in the Study of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- (CAS: 883948-04-7)
The compound 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- (CAS: 883948-04-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a pyrimidine core substituted with a 3-nitrophenyl group and a trifluoromethyl group, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.
One of the key breakthroughs in the study of this compound is its role as a selective kinase inhibitor. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- exhibits potent inhibitory activity against a subset of tyrosine kinases involved in cancer cell proliferation. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions between the compound and the kinase active site. The trifluoromethyl group was found to enhance binding affinity through hydrophobic interactions, while the nitro group contributed to the stabilization of the enzyme-inhibitor complex.
In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism of action appears to involve the modulation of NF-κB signaling pathways, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
Structural modifications of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- have also been a focus of recent research. A team at the University of Cambridge (2024) developed a series of analogs by replacing the nitro group with other electron-withdrawing substituents. These modifications aimed to improve solubility and reduce potential toxicity while maintaining biological activity. The results indicated that certain analogs retained kinase inhibitory potency while exhibiting enhanced aqueous solubility, a critical factor for drug development.
The synthesis of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- has also seen advancements. A recent publication in Organic Process Research & Development (2023) described a scalable synthetic route that improves yield and reduces the use of hazardous reagents. The new method employs a palladium-catalyzed cross-coupling reaction as a key step, offering a more environmentally friendly approach to large-scale production. This development is particularly significant for potential industrial applications of the compound.
Looking forward, the research community anticipates further exploration of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- in various therapeutic areas. Ongoing preclinical studies are investigating its potential in neurodegenerative diseases, given its ability to cross the blood-brain barrier. Additionally, combination therapies with existing anticancer agents are being evaluated to enhance treatment efficacy and overcome drug resistance. The compound's unique structural features continue to make it a valuable scaffold for medicinal chemistry optimization.
In conclusion, recent studies on 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- (CAS: 883948-04-7) have significantly advanced our understanding of its therapeutic potential. From its role as a kinase inhibitor to its anti-inflammatory properties, this compound represents a promising avenue for drug discovery. Continued research into its mechanism of action, structural optimization, and clinical applications will be crucial for translating these findings into tangible medical benefits.
883948-04-7 (2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-) Related Products
- 912361-55-8(2-(2-fluorophenyl)-1H-pyrrole)
- 56586-12-0(2-Phenylpyrrolidine hydrochloride)
- 2228819-57-4(2-amino-4-methanesulfonyl-2-methylbutan-1-ol)
- 1806817-64-0(2-Amino-3-(difluoromethyl)-5-nitropyridine-6-acetic acid)
- 1339361-02-2(3-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-ylmethanamine)
- 865248-10-8(ethyl 2-(2Z)-2-(cyclopropanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1798404-92-8((2E)-3-(3,4-dimethoxyphenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}prop-2-enamide)
- 1404364-58-4(1-(4-bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol)
- 1326849-76-6(2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 894007-77-3(1-(3,4-dimethoxyphenyl)-3-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylurea)



